2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide

説明

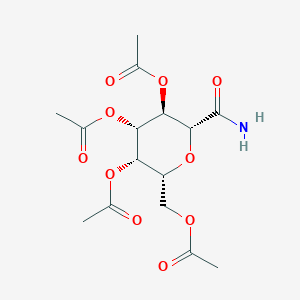

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide is a chemically modified sugar derivative. It is part of the broader class of acetylated sugars, which are often used in various chemical and biological applications due to their unique properties. This compound is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the galactopyranosyl ring, and a formamide group attached to the anomeric carbon.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide typically involves the acetylation of D-galactose. The process begins with the protection of the hydroxyl groups of D-galactose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The resulting tetra-O-acetylated galactose is then reacted with formamide to introduce the formamide group at the anomeric position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure consistency and efficiency .

化学反応の分析

Types of Reactions: 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide undergoes several types of chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Substitution: The formamide group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products:

Hydrolysis: Yields D-galactose and acetic acid.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Yields oxidized or reduced forms of the compound.

科学的研究の応用

Chiral Derivatization

One of the primary applications of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl formamide is in the chiral derivatization of amino acids and other compounds. This process allows for the separation and analysis of enantiomers using techniques such as High-Performance Liquid Chromatography (HPLC). The compound facilitates the formation of stable derivatives that can be easily analyzed .

Proteomics Research

In proteomics, this compound is used for the derivatization of amino acids prior to mass spectrometry analysis. The acetylation improves the detection sensitivity and specificity of peptides and proteins in complex biological samples. Studies have shown that using this derivative enhances the identification of post-translational modifications .

Analytical Method Development

The compound has been utilized in developing analytical methods for quality control (QC) applications in pharmaceutical research. It aids in method validation processes by providing reliable standards for comparison during drug analysis .

Biological Sample Analysis

2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl formamide is also applied in the analysis of biological fluids. For instance, it has been used to determine the concentrations of various drugs and metabolites in plasma samples through LC-MS/MS techniques .

Case Studies

Several studies highlight the effectiveness of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl formamide in real-world applications:

作用機序

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide involves its interaction with various molecular targets. The acetyl groups can be hydrolyzed to release the active galactose moiety, which can then interact with specific proteins or enzymes. The formamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity .

類似化合物との比較

- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide

- 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate

- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

Comparison: 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide is unique due to the presence of the formamide group, which imparts distinct chemical and biological properties. In contrast, similar compounds like 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide and 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate have different functional groups (bromide and isothiocyanate, respectively), leading to different reactivity and applications .

生物活性

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide is a chemically modified sugar derivative with significant biological activity. This compound is characterized by its acetylation at the 2, 3, 4, and 6 positions of the galactopyranosyl ring and the presence of a formamide group. Its unique structure allows it to participate in various biological interactions and applications.

The synthesis of this compound typically involves the acetylation of D-galactose followed by reaction with formamide. The reaction conditions usually include acetic anhydride in the presence of a catalyst such as pyridine, under reflux conditions to ensure complete acetylation. The resulting compound can undergo hydrolysis, substitution, and oxidation-reduction reactions, making it versatile for further chemical modifications .

The biological activity of this compound primarily derives from its ability to interact with proteins and enzymes due to the hydrolysis of acetyl groups releasing active galactose moieties. The formamide group can engage in hydrogen bonding and other molecular interactions that enhance its specificity and efficacy in biological systems .

Antioxidant Activity

Research has demonstrated that derivatives of this compound exhibit significant antioxidant properties. For instance, thiosemicarbazone derivatives synthesized from this compound were evaluated for their antioxidant activity both in vitro and in vivo. Some compounds showed promising results in scavenging free radicals and protecting cells against oxidative stress .

Drug Delivery Systems

Due to its ability to modify solubility and stability profiles of drugs, this compound is being investigated for use in drug delivery systems. This application is particularly relevant in enhancing the bioavailability of poorly soluble drugs .

Carbohydrate-Protein Interactions

This compound serves as a model for studying carbohydrate-protein interactions. Its structure allows researchers to explore how acetylated sugars behave in biological contexts, which is crucial for understanding cellular recognition processes and signaling pathways .

Case Studies

- Antioxidant Activity Evaluation : A study synthesized various thiosemicarbazones from 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl thiosemicarbazide. The antioxidant activity was assessed using DPPH radical scavenging assays, where some derivatives showed high efficacy compared to standard antioxidants .

- Drug Delivery Research : Investigations into the use of this compound in drug formulations highlighted its potential to enhance the delivery of therapeutic agents by improving their solubility profiles. This was particularly noted in formulations aimed at treating chronic diseases where drug solubility is a limiting factor .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, a comparison table is provided below:

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Antioxidant; Drug delivery | Carbohydrate-protein interaction studies |

| 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide | Similar | Limited; primarily chemical synthesis | Glycosylation reactions |

| 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate | Similar | Anticancer properties reported | Pharmaceutical synthesis |

特性

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO10/c1-6(17)22-5-10-11(23-7(2)18)12(24-8(3)19)13(25-9(4)20)14(26-10)15(16)21/h10-14H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTJYUJESYMOGS-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369524 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108739-88-4 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。